molecular formula C₈H₅D₆N₅O B1140098 9-[2-(Hydroxypropyl-d6] Adenine CAS No. 1020719-54-3

9-[2-(Hydroxypropyl-d6] Adenine

Cat. No.: B1140098
CAS No.: 1020719-54-3
M. Wt: 199.24
Attention: For research use only. Not for human or veterinary use.
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Description

9-[2-(Hydroxypropyl-d6] Adenine: is a stable isotope-labeled compound, often used in scientific research and analysis. It is a derivative of adenine, a purine base found in DNA and RNA, and contains a hydroxypropyl group with deuterium atoms (d6) replacing hydrogen atoms. This labeling makes it useful in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-[2-(Hydroxypropyl-d6] Adenine typically involves the introduction of a hydroxypropyl group to the adenine molecule, followed by the incorporation of deuterium atoms. The process may include steps such as alkylation, reduction, and deuterium exchange reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. The compound is often produced in specialized facilities equipped to handle stable isotope-labeled compounds .

Chemical Reactions Analysis

Types of Reactions: 9-[2-(Hydroxypropyl-d6] Adenine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various functionalized adenine derivatives .

Scientific Research Applications

9-[2-(Hydroxypropyl-d6] Adenine is widely used in scientific research due to its stable isotope labeling. Some key applications include:

    Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed in studies of nucleic acids and protein interactions, as well as metabolic pathways.

    Medicine: Investigated for its potential therapeutic applications and as a tracer in pharmacokinetic studies.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 9-[2-(Hydroxypropyl-d6] Adenine involves its interaction with molecular targets such as enzymes and nucleic acids. The hydroxypropyl group allows it to mimic natural adenine, enabling it to participate in biochemical reactions. The deuterium atoms provide stability and facilitate tracking in analytical studies. Key pathways include binding to enzymes involved in DNA and RNA synthesis and repair .

Comparison with Similar Compounds

Uniqueness: 9-[2-(Hydroxypropyl-d6] Adenine is unique due to its stable isotope labeling, which enhances its utility in NMR spectroscopy and other analytical techniques. This labeling allows for precise tracking and analysis in complex biological and chemical systems, making it a valuable tool in research .

Properties

IUPAC Name

(2S)-1-(6-aminopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3,(H2,9,10,11)/t5-/m0/s1/i1D3,2D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZYTEBKXLVLMY-BWBMVNDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@](C([2H])([2H])[2H])(C([2H])([2H])N1C=NC2=C(N=CN=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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